molecular formula C20H23NO3 B152026 (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate CAS No. 215178-46-4

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate

カタログ番号: B152026
CAS番号: 215178-46-4
分子量: 325.4 g/mol
InChIキー: MYMGENAMKAPEMT-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate (CAS: 215178-46-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its molecular formula is C₂₀H₂₃NO₄, with a molecular weight of 325.41 g/mol and a purity of ≥97% . The compound features an R-configuration at the chiral center of the hydroxy-3-methylbutan-2-yl moiety, which is critical for its stereochemical specificity in applications such as peptide synthesis and drug development. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .

特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Hydroxyl Group Protection

The secondary alcohol in (1-hydroxy-3-methylbutan-2-yl) intermediates is typically protected as a tert-butyldimethylsilyl (TBS) ether or benzyl ether to prevent undesired side reactions during carbamate formation. For example, silylation with TBSCl and imidazole in DMF achieves >90% protection efficiency.

Amine Group Activation

Primary amines are activated via Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate). Fmoc-OSu, generated by reacting Fmoc-Cl with N-hydroxysuccinimide, offers superior reactivity and reduced racemization risks compared to Fmoc-Cl.

Step-by-Step Synthetic Routes

Route 1: Carbamate Formation via Fmoc-OSu Coupling

Step 1: Synthesis of (R)-1-hydroxy-3-methylbutan-2-amine

  • Starting material : (R)-2-amino-3-methyl-1-butanol (commercially available).

  • Protection : TBSCl (1.2 eq), imidazole (2.5 eq), DMF, 0°C → RT, 12 h.

  • Yield : 88–92% after column chromatography (hexane/EtOAc 4:1).

Step 2: Fmoc Protection of the Amine

  • Reagents : Fmoc-OSu (1.1 eq), DIPEA (3 eq), anhydrous DMF, RT, 4 h.

  • Workup : Precipitation in ice-cold diethyl ether, filtration.

  • Yield : 85–90% (white solid).

Step 3: Deprotection of the TBS Group

  • Conditions : TBAF (1 M in THF, 1.5 eq), RT, 2 h.

  • Yield : 95% after solvent evaporation.

Final Product Characterization :

  • Molecular Formula : C₂₀H₂₃NO₃.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40 (t, 2H, Fmoc ArH), 5.21 (br s, 1H, NH), 4.40 (d, 2H, CH₂-Fmoc), 4.22 (t, 1H, CH-Fmoc), 3.90 (m, 1H, CH-OH), 1.25 (d, 6H, (CH₃)₂CH).

Route 2: One-Pot Sequential Protection-Deprotection

This industrial-scale method minimizes intermediate isolation:

  • Simultaneous Protection : TBSCl (1.2 eq) and Fmoc-OSu (1.1 eq) added to (R)-2-amino-3-methyl-1-butanol in DMF with DIPEA (4 eq), 0°C → RT, 18 h.

  • Selective TBS Deprotection : TBAF (1.0 eq), THF, 1 h.

  • Yield : 78% overall (compared to 82% in stepwise routes).

Reaction Optimization and Kinetic Studies

Solvent Effects on Carbamate Formation

SolventReaction Time (h)Yield (%)Racemization (%)
DMF4851.2
THF6720.8
DCM8651.5
Acetonitrile5781.0

Data aggregated from

Polar aprotic solvents (DMF, acetonitrile) enhance Fmoc-OSu reactivity but may increase racemization. THF balances yield and stereochemical integrity.

Temperature and Equivalents Optimization

  • Fmoc-OSu Equivalents : 1.05 eq minimizes side products while maintaining >85% yield.

  • Temperature : Reactions at 0°C reduce racemization to <1% but require 8–12 h.

Analytical and Purification Techniques

HPLC Monitoring

  • Column : C18, 5 µm, 4.6 × 250 mm.

  • Mobile Phase : 60:40 MeCN/H₂O (0.1% TFA).

  • Retention Time : 12.3 min (product), 8.9 min (Fmoc-OSu byproduct).

Chiral Purity Assessment

  • Chiral HPLC : (R)-enantiomer >99% ee using Chiralpak IC-3 column, hexane/iPrOH 90:10.

Comparative Analysis with Alternative Methods

Fmoc-Cl vs. Fmoc-OSu

ParameterFmoc-ClFmoc-OSu
Reaction Time2 h4 h
Byproduct FormationHCl (requires neutralization)None
Racemization2.5%0.8%
Scale-Up FeasibilityModerateHigh

Data from

Fmoc-OSu is preferred for large-scale synthesis due to milder conditions and reduced racemization.

Solid-Phase vs. Solution-Phase Synthesis

  • Solid-Phase : Enables rapid iterative coupling in peptide synthesizers but limits intermediate characterization.

  • Solution-Phase : Higher purity (98–99% by HPLC) but requires extensive purification.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Reagents

ReagentCost per kg (USD)Typical Usage (kg/kg product)
Fmoc-OSu1,2000.85
TBSCl9500.62
DIPEA3001.2

Data sourced from

Waste Management Strategies

  • TBAF Quenching : Silica gel filtration to recover fluorides.

  • DMF Recycling : Distillation under reduced pressure (85% recovery) .

化学反応の分析

Oxidation Reactions

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents used for this purpose include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The specific products formed depend on the reaction conditions and the strength of the oxidizing agent.

Reduction Reactions

Reduction reactions can convert (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate into amines or alcohols. Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for these transformations.

Substitution Reactions

Nucleophilic substitution reactions can replace the carbamate group of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate with other functional groups. Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate these substitutions.

Hydrolysis

Carbamates can undergo hydrolysis, where the carbamate bond is cleaved in the presence of water to yield the corresponding amine and alcohol.

Role as a Chiral Auxiliary

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can serve as a chiral auxiliary in asymmetric synthesis. It is useful for producing enantiomerically pure compounds, which is essential in pharmaceuticals where enantiomers may have different activities.

Additional reactions

Functionalization of α-hydroxyphosphonates, compounds similar to (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can result in rearrangement of the α-hydroxyphosphonate. This is due to proton extraction from the hydroxyl group by a base, with the concomitant formation of an aldehyde and phosphonate elimination .

Biological activity

Carbamate derivatives exhibit anticancer properties, inhibiting the proliferation of various cancer cell lines.

Table 1: Examples of Chemical Reactions

Reaction TypeReagents and ConditionsMajor Products Formed
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Carbonyl compounds
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Amines, Alcohols
SubstitutionAmines, Alcohols, Basic conditionsSubstituted products
HydrolysisH₂OAmine and Alcohol

科学的研究の応用

Asymmetric Synthesis

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate serves as a chiral auxiliary in asymmetric synthesis. This role is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where the activity of enantiomers can differ significantly.

Enzyme Mechanisms

This compound is employed in studies of enzyme mechanisms and protein-ligand interactions. By acting as an inhibitor or activator, it provides insights into biochemical pathways and the dynamics of enzyme activity, which can be critical for drug design and development.

Medicinal Chemistry

Investigated for its potential therapeutic uses, this compound may serve as a precursor for drug development. Its ability to modulate enzyme activity makes it a candidate for creating new therapeutic agents targeting various diseases.

The biological activity of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate is primarily linked to its interaction with specific enzymes and receptors. It has shown promise in:

  • Inhibition Studies : The compound inhibits certain enzymes involved in metabolic pathways, leading to altered cellular responses. For example, it has been documented to affect proteases, showcasing potential therapeutic applications against diseases characterized by dysregulated enzyme activity.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Case Study 1: Inhibition Studies

Research indicates that (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate can inhibit specific enzymes involved in metabolic processes. For instance, its impact on protease activity has been documented, suggesting its potential as a therapeutic agent against diseases where these enzymes are dysregulated.

Case Study 2: Anticancer Properties

Preliminary investigations have suggested that this compound may exhibit anticancer properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, indicating further development potential as an anticancer drug.

作用機序

The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc Protection

The following compounds share the Fmoc-carbamate backbone but differ in substituents or stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Purity/Physical Properties Reference
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate C₂₀H₂₃NO₄ 325.41 R-configuration, hydroxy-3-methylbutan-2-yl 97% purity, solid
(S)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate C₂₅H₂₂N₂O₄ 422.46 S-configuration, phenyl group, hydroxamic acid 91% yield, white solid, m.p. data
(R)-(9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate C₄₀H₃₆N₂O₃S 624.80 Tritylthio group, hydroxamic acid 85% yield, white solid
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate C₂₁H₂₅NO₃ 339.43 Linear hydroxyhexyl chain Hazardous (skin/eye irritant)
(R)-(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate C₁₈H₁₈BrNO₂ 362.25 Bromopropyl chain Similarity score: 0.91 (vs. target)
Key Observations:

Stereochemical Variations: The enantiomer (S)-(9H-Fluoren-9-yl)methyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (Compound 2k) demonstrates how stereochemistry influences bioactivity and synthetic utility .

Chain Length and Reactivity: The 6-hydroxyhexyl derivative (C₂₁H₂₅NO₃) lacks branching, leading to different physicochemical properties compared to the branched target compound .

Physicochemical and Spectroscopic Data

Parameter Target Compound (S)-2k (R)-3-Bromopropyl
1H NMR (δ, ppm) Not reported 7.75–7.29 (aromatic H) 3.45 (BrCH₂)
13C NMR (δ, ppm) Not reported 156.5 (C=O) 32.1 (BrCH₂)
HRMS (ESI) Not reported [M+Na]⁺: 445.1523 [M+H]⁺: 363.06
Melting Point Not reported 98–100°C (2j) 65–66°C (10)
Notes:
  • The target compound lacks reported NMR/MS data, but analogues like (S)-2k and (R)-3-bromopropyl provide benchmarks for expected spectral features .
  • Purity : The target compound’s 97% purity surpasses many analogues (e.g., 85–91% in ), indicating optimized synthetic protocols .

生物活性

(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its potential therapeutic roles.

Chemical Structure and Properties

The compound is classified as a carbamate, which are known for their stability and ability to penetrate biological membranes. Its structure is characterized by the presence of a fluorenyl group, which contributes to its lipophilicity, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that carbamate derivatives exhibit significant anticancer properties. For example, compounds similar to (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate have shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Related Carbamates

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715.2
Compound BHeLa10.5
Compound CA54912.8

These findings suggest that (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate may possess similar anticancer properties warranting further investigation.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Studies have shown that carbamates can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a study examining the effects of similar compounds on cytokine production in macrophages, it was found that treatment with (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its anti-inflammatory potential .

Antimicrobial Properties

The antimicrobial activity of carbamate derivatives has been documented, with some exhibiting effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.

Table 2: Antimicrobial Activity of Carbamate Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound DStaphylococcus aureus32
Compound EEscherichia coli64

These results suggest that (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate could be further evaluated for its antimicrobial efficacy.

The precise mechanism by which (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate exerts its biological effects is still under investigation. However, it is hypothesized that the fluorenyl moiety enhances binding affinity to specific receptors involved in cancer progression and inflammation.

Q & A

Q. What are the recommended safety protocols for handling (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a full-face shield. For respiratory protection, employ NIOSH-approved P95 masks for low exposure or OV/AG/P99 respirators for higher concentrations .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks. Avoid dust generation during weighing or transfer .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and remove contact lenses if present .
  • Storage: Store in a dry environment below 28°C, away from incompatible materials like strong acids or bases .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Melting Point Analysis: Determine purity via melting point measurement (e.g., 119°C for related fluorenylmethyl carbamates) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm structural features. For example, shifts in -CH2_2-NH- groups from 2.70 ppm (free amine) to 3.18–2.97 ppm (carbamate derivatives) are diagnostic .
  • Mass Spectrometry: Employ ESI-MS to monitor reaction progress and verify molecular ion peaks .

Q. What are the critical steps in synthesizing this carbamate derivative?

Methodological Answer:

  • Reagent Preparation: Use triethylamine as a base and chloroformates for carbamate formation. Dissolve intermediates in chloroform for optimal reactivity .
  • Reaction Monitoring: Track reaction completion via ESI-MS, with optimal yields achieved after 18 hours of stirring .
  • Purification: Perform silica gel column chromatography to isolate the product, followed by recrystallization for higher purity .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this carbamate derivative?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction times by 50–70% compared to conventional heating, as demonstrated for structurally similar Fmoc-protected compounds .
  • Sonochemistry: Apply ultrasound to enhance mixing and reduce particle aggregation, improving reaction homogeneity and yield .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and minimize side reactions .

Q. How should researchers address contradictory data regarding the compound’s stability under different storage conditions?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies under varied conditions (e.g., pH, temperature, humidity) using HPLC to monitor decomposition products. For instance, combustion releases toxic fumes (e.g., CO, NOx_x), necessitating inert-atmosphere storage .
  • Compatibility Screening: Test interactions with common lab materials (e.g., plastics, metals) to identify incompatible storage containers .
  • Data Reconciliation: Cross-reference findings with published stability profiles of analogs (e.g., fluorenylmethyl carbamates with similar substituents) to resolve discrepancies .

Q. What methodologies are recommended for assessing the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays: Use cholinesterase inhibition assays with Ellman’s reagent to measure IC50_{50} values. For example, pyrimidine carbamate derivatives show IC50_{50} values in the nanomolar range .
  • In Silico Docking: Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinities to target enzymes like acetylcholinesterase .
  • Cellular Uptake Studies: Utilize fluorescence-labeled analogs to track intracellular localization and bioavailability in cellulo .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify the hydroxyl or carbamate groups to introduce electron-withdrawing/donating substituents. For example, phenylthio groups enhance antioxidant activity in related compounds .
  • Bioactivity Profiling: Compare IC50_{50} values, logP, and solubility (e.g., via ESOL or Ali methods) to correlate physicochemical properties with activity .
  • Computational Modeling: Use QSAR models to predict toxicity (e.g., CYP2D6 inhibition) and prioritize candidates with favorable ADMET profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。